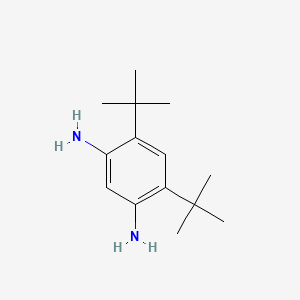![molecular formula C21H25N3O2 B2678702 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide CAS No. 946312-36-3](/img/structure/B2678702.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and an ethanediamide linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, hydrogenation catalysts
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler quinoline derivative with similar structural features.
N-methyl-1,2,3,4-tetrahydroquinoline: A closely related compound with a methyl group at the nitrogen atom.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Uniqueness
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is unique due to its specific combination of structural features, which confer distinct biological and chemical properties. Its ethanediamide linkage and substituted quinoline ring make it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-6-3-4-8-18(15)23-21(26)20(25)22-12-11-16-9-10-19-17(14-16)7-5-13-24(19)2/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCOJWKYMHKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)


![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)

![4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde](/img/structure/B2678629.png)
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2678631.png)
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)

![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)

![4-butyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2678641.png)
